KadlongilactoneF
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Overview
Description
KadlongilactoneF is a naturally occurring compound known for its unique chemical structure and significant biological activities. It belongs to the class of sesquiterpene lactones, which are known for their diverse pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadlongilactoneF typically involves multiple steps, starting from readily available natural precursors. One common synthetic route includes the cyclization of a suitable sesquiterpene precursor under acidic conditions, followed by lactonization to form the lactone ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to produce this compound. Alternatively, large-scale synthesis can be achieved through optimized chemical processes that ensure consistency and scalability. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: KadlongilactoneF undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced lactones, and various substituted analogs, each with distinct biological activities.
Scientific Research Applications
Chemistry: Used as a model compound to study sesquiterpene lactone chemistry and reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cell proliferation.
Medicine: Explored for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of KadlongilactoneF involves its interaction with specific molecular targets, such as enzymes and receptors involved in key biological pathways. It is known to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. The compound may also modulate signaling pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
KadlongilactoneF can be compared with other sesquiterpene lactones, such as artemisinin and parthenolide. While all these compounds share a common lactone ring structure, this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities. Similar compounds include:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Studied for its anti-inflammatory and anticancer effects.
Helenalin: Another sesquiterpene lactone with potent anti-inflammatory activity.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H38O7 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(1R,2S,4S,9R,10R,11R,13R,15S,16S,27S)-2,27-dihydroxy-6,10,15,20,20-pentamethyl-8,12,21-trioxaheptacyclo[13.13.0.02,11.04,9.011,13.016,27.019,25]octacosa-5,23,25-triene-7,22-dione |
InChI |
InChI=1S/C30H38O7/c1-15-10-18-12-29(34)21-13-28(33)11-17-6-9-23(31)37-26(3,4)19(17)7-8-20(28)27(21,5)14-22-30(29,36-22)16(2)24(18)35-25(15)32/h6,9-11,16,18-22,24,33-34H,7-8,12-14H2,1-5H3/t16-,18-,19?,20+,21-,22-,24+,27+,28-,29+,30-/m1/s1 |
InChI Key |
VZJUYAIRWXJBGH-WIXBFYNMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](C[C@]3([C@]14[C@H](O4)C[C@@]5([C@H]3C[C@]6([C@H]5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C |
Canonical SMILES |
CC1C2C(CC3(C14C(O4)CC5(C3CC6(C5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C |
Origin of Product |
United States |
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